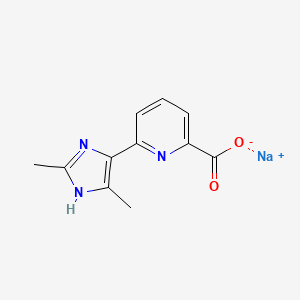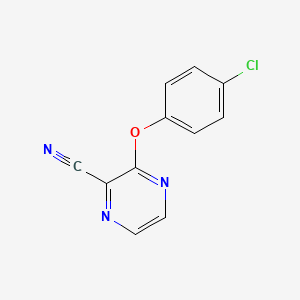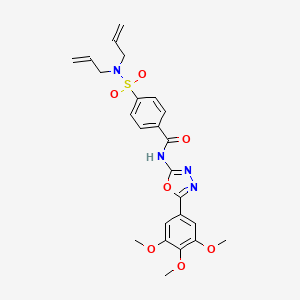![molecular formula C9H12FN3O B2818262 5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine CAS No. 2093586-65-1](/img/structure/B2818262.png)
5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-oxadiazole derivatives have exhibited significant anti-cancer activity when evaluated against human cancer cell lines . They also showed anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3 and antiparasitic properties .
Synthesis Analysis
A set of 1,2,4-oxadiazole linked 5-fluorouracil derivatives were synthesized and their structures were confirmed by 1 HNMR, 13 CNMR and Mass spectral analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives was confirmed by 1 HNMR, 13 CNMR and Mass spectral analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives are complex and involve multiple steps .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary depending on the specific compound. For example, one compound had a melting point of 133–135 °C .科学的研究の応用
Anticancer Activity
5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine derivatives have been synthesized and evaluated for their anticancer activities. The research has shown that these compounds, specifically when integrated into the 1,3,4-oxadiazole and tetrahydropyridine frameworks, display potential as anticancer agents. The study involved the synthesis of various analogs to examine their biological activities, particularly against MCF-7 breast cancer cell lines, where novel compounds demonstrated moderate cytotoxicity (Redda & Gangapuram, 2007).
Neurochemical Evaluation
Another application area is in neurochemical evaluation, where derivatives of this compound have been synthesized as M1 muscarinic receptor agonists. These compounds have been tested for their affinity and efficacy at muscarinic receptors coupled to phosphoinositide metabolism in the central nervous system. Such research highlights the potential use of these compounds in treating neurological disorders by targeting specific receptor pathways (Dunbar et al., 1993).
Herbicidal Activity
Additionally, certain derivatives have been investigated for their herbicidal activity. For example, novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring bearing a thioether moiety have shown promising herbicidal activity against graminaceous plants, indicating the versatility of this chemical framework in developing agrochemical agents (Tajik & Dadras, 2011).
Radiopharmaceutical Applications
In radiopharmaceutical science, compounds utilizing the this compound scaffold have been explored for imaging M2 muscarinic acetylcholine receptors in the brain using positron emission tomography (PET). This application is significant for the diagnosis and monitoring of neurological disorders such as Alzheimer's disease, showcasing the compound's utility in medical imaging and diagnostics (van Oosten et al., 2009).
将来の方向性
The future research directions for 1,2,4-oxadiazole derivatives could involve further investigation of their anticancer activity towards a panel of four human cancer cell lines . Additionally, more research could be done to understand their mechanism of action and to optimize their synthesis process.
特性
IUPAC Name |
5-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-7-11-9(14-12-7)6-13-4-2-3-8(10)5-13/h3H,2,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCSAGTYPRXYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC=C(C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2818180.png)



![2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1'-cyclohexane]-2-one](/img/structure/B2818187.png)

![phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2818190.png)
![4-{1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide](/img/structure/B2818192.png)
![4-methyl-5-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2818193.png)



![3-[2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2818201.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanesulfonamide](/img/structure/B2818202.png)
